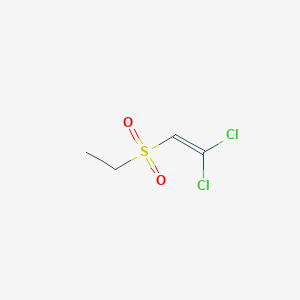
Ethene, 1,1-dichloro-2-(ethylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is an organic compound with the molecular formula C4H6Cl2O2S. This compound contains a combination of chlorine, ethylsulfonyl, and ethene groups, making it a unique chemical entity. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- typically involves the reaction of ethene with chlorinating agents in the presence of ethylsulfonyl chloride. The reaction conditions often include a controlled temperature environment and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the compound. The use of advanced reactors and continuous monitoring of reaction parameters are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethene, 1,1-dichloro-2-(ethylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of chlorinated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethene, 1,1-dichloro-: This compound is similar in structure but lacks the ethylsulfonyl group.
Ethane, 1,2-dichloro-: This compound has a similar chlorinated ethane structure but differs in the position of chlorine atoms.
Uniqueness
Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is unique due to the presence of both chlorine and ethylsulfonyl groups. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
70350-25-3 |
|---|---|
Molekularformel |
C4H6Cl2O2S |
Molekulargewicht |
189.06 g/mol |
IUPAC-Name |
1,1-dichloro-2-ethylsulfonylethene |
InChI |
InChI=1S/C4H6Cl2O2S/c1-2-9(7,8)3-4(5)6/h3H,2H2,1H3 |
InChI-Schlüssel |
YWTIAAMGTYSBLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















